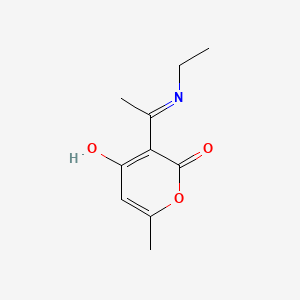
Acid Brown 282
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Brown 282, also known as Acid Brown S-GR, is a synthetic dye commonly used in the textile industry. It is characterized by its brown color and is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The dye molecules bind to the cationic groups in these fibers through electrostatic interactions, facilitating the dyeing process .
Vorbereitungsmethoden
The synthesis of Acid Brown 282 typically involves a multi-step chemical process. The general synthetic route includes the following steps:
Diazotization: Aniline is reacted with sodium nitrite in an acidic medium to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the desired dye.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The dye is usually produced in powder form and can be dissolved in water for application .
Analyse Chemischer Reaktionen
Acid Brown 282 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced, which may result in the breakdown of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acid Brown 282 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and interactions with various substrates.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the leather, paper, and cosmetic industries .
Wirkmechanismus
The mechanism of action of Acid Brown 282 involves its interaction with the fibers it dyes. The dye molecules form electrostatic bonds with the cationic groups in the fibers, resulting in strong and durable coloration. The molecular targets include amino groups in protein fibers and amide groups in polyamide fibers. The pathways involved in the dyeing process ensure that the dye is evenly distributed and firmly attached to the fibers .
Vergleich Mit ähnlichen Verbindungen
Acid Brown 282 can be compared with other similar acid dyes, such as:
Acid Brown 75: Another brown dye with similar applications but different chemical structure.
Acid Brown 83: Known for its use in dyeing wool and silk, with slightly different fastness properties.
Acid Brown 165: Used in the textile industry with unique shade and fastness characteristics.
The uniqueness of this compound lies in its specific molecular structure, which provides excellent dispersion properties and compatibility with various fibers. It also exhibits good fastness properties, making it a preferred choice for many industrial applications .
Eigenschaften
CAS-Nummer |
12219-65-7 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B1174886.png)
